替诺福韦艾拉酚胺富马酸盐

描述

Tenofovir Alafenamide Fumarate is an antiviral medication primarily used for the treatment of chronic hepatitis B virus infection and HIV-1 infection. It is a prodrug of tenofovir, designed to improve the safety profile and efficacy compared to its predecessor, tenofovir disoproxil fumarate . This compound is known for its ability to achieve high intracellular concentrations while maintaining low systemic levels, thereby reducing potential side effects .

科学研究应用

Tenofovir Alafenamide Fumarate has a wide range of scientific research applications:

作用机制

Target of Action

Tenofovir Alafenamide Fumarate (TAF) is a nucleoside analog reverse transcriptase inhibitor . Its primary targets are the Hepatitis B virus (HBV) and HIV-1 . These viruses are responsible for chronic hepatitis B and HIV infections, respectively .

Mode of Action

TAF is a prodrug, which means it is inactive in its administered form and must be metabolized within the body to its active form . It is hydrolyzed to tenofovir, which is then phosphorylated to tenofovir diphosphate . Tenofovir diphosphate inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate, deoxyadenosine 5’-triphosphate, and by DNA chain termination .

Biochemical Pathways

TAF is activated inside the target cells, where it is hydrolyzed to the parent compound tenofovir by the activity of cathepsin A or carboxylesterase 1 . This activation process is crucial for the drug’s efficacy, as it allows for high intracellular concentrations of the active drug .

Pharmacokinetics

TAF is characterized by low systemic levels but high intracellular concentrations . This property allows it to produce a large antiviral efficacy at doses ten times lower than tenofovir disoproxil . The drug’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties contribute to its improved oral bioavailability and intestinal diffusion .

Result of Action

The primary result of TAF’s action is the inhibition of viral replication, leading to a decrease in viral load . This is evidenced by the reduction of HBV DNA levels observed in patients treated with TAF . Additionally, TAF has been shown to be effective against HIV, herpes simplex virus-2, and hepatitis B virus .

Action Environment

The action of TAF can be influenced by various environmental factors. For instance, the drug’s renal safety profile was developed to improve upon that of its counterpart, tenofovir disoproxil . Furthermore, the drug’s efficacy can be affected by the patient’s liver disease status . It is indicated for the treatment of chronic hepatitis B virus infection in adults and pediatric patients 12 years of age and older with compensated liver disease .

生化分析

Biochemical Properties

Tenofovir Alafenamide fumarate plays a crucial role in biochemical reactions by inhibiting the activity of HIV-1 reverse transcriptase, an enzyme essential for viral replication. The compound interacts with several biomolecules, including enzymes and proteins. Specifically, it is converted to tenofovir diphosphate within cells, which competes with natural substrates and incorporates into viral DNA, leading to chain termination . This interaction effectively halts the replication of the virus, making Tenofovir Alafenamide fumarate a potent antiviral agent.

Cellular Effects

Tenofovir Alafenamide fumarate exerts significant effects on various cell types and cellular processes. It influences cell function by inhibiting viral replication, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. In HIV-infected cells, the compound reduces viral load and prevents the destruction of CD4+ T cells, thereby preserving immune function . Additionally, it has been shown to have a favorable safety profile with minimal impact on renal and bone health compared to its predecessor .

Molecular Mechanism

The molecular mechanism of Tenofovir Alafenamide fumarate involves its conversion to tenofovir diphosphate within cells. This active metabolite inhibits HIV-1 reverse transcriptase by competing with natural deoxynucleotide substrates and incorporating into the viral DNA. This incorporation results in premature termination of the DNA chain, effectively blocking viral replication . The compound’s high intracellular concentration and low systemic exposure contribute to its enhanced antiviral efficacy and reduced toxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tenofovir Alafenamide fumarate have been observed to change over time. The compound exhibits good stability and a favorable degradation profile, maintaining its antiviral activity over extended periods . Long-term studies have shown that it continues to suppress viral replication effectively without significant resistance development . Additionally, its stability in various solvents and storage conditions ensures consistent performance in experimental settings .

Dosage Effects in Animal Models

The effects of Tenofovir Alafenamide fumarate vary with different dosages in animal models. Studies have demonstrated that lower doses of the compound are sufficient to achieve high intracellular concentrations of the active metabolite, tenofovir diphosphate . This results in potent antiviral activity with minimal toxicity. At higher doses, some adverse effects, such as gastrointestinal disturbances and mild renal toxicity, have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

Tenofovir Alafenamide fumarate is involved in several metabolic pathways. Upon administration, it is rapidly absorbed and converted to tenofovir by cellular esterases . Tenofovir is then phosphorylated to its active form, tenofovir diphosphate, which exerts its antiviral effects. The compound interacts with various enzymes, including esterases and kinases, to facilitate its conversion and activation . These metabolic processes ensure efficient delivery of the active drug to target cells.

Transport and Distribution

The transport and distribution of Tenofovir Alafenamide fumarate within cells and tissues are facilitated by specific transporters and binding proteins. The compound exhibits concentration-dependent permeability across cell membranes, with higher doses resulting in increased intracellular accumulation . It is efficiently transported to lymphoid tissues, where it exerts its antiviral effects. The compound’s favorable distribution profile ensures effective targeting of viral reservoirs and sustained suppression of viral replication .

Subcellular Localization

Tenofovir Alafenamide fumarate is primarily localized within the cytoplasm of infected cells. Its active metabolite, tenofovir diphosphate, accumulates in the cytoplasm and inhibits viral replication by targeting the reverse transcriptase enzyme . The compound’s subcellular localization is crucial for its antiviral activity, as it ensures direct interaction with the viral replication machinery. Additionally, the compound’s stability and resistance to degradation within the cytoplasm contribute to its prolonged antiviral effects .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Tenofovir Alafenamide Fumarate involves several key steps. One efficient method includes the preparation of diastereomerically pure Tenofovir Alafenamide using a stereospecific synthesis approach. This involves the use of specific reagents and conditions to ensure the desired stereochemistry at the phosphorus atom . The process typically includes the following steps:

Formation of Key Intermediates: The synthesis begins with the preparation of key intermediates such as ®-Tenofovir phenyl ester and ®-Tenofovir diphenyl ester.

Mitsunobu Reaction: A classical Mitsunobu reaction is employed to invert the configuration of the chiral carbon, leading to the formation of the desired stereoisomer.

Final Coupling and Purification: The final step involves coupling the intermediates and purifying the product using suitable organic solvents.

Industrial Production Methods: Industrial production of Tenofovir Alafenamide Fumarate often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Bulk Synthesis: Large-scale synthesis of key intermediates followed by coupling reactions.

Purification: Use of chromatography and crystallization techniques to achieve high purity.

Quality Control: Rigorous quality control measures to ensure the consistency and safety of the final product.

化学反应分析

Types of Reactions: Tenofovir Alafenamide Fumarate undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the phosphonate group.

Reduction: Reduction reactions can occur, affecting the ester and amide functionalities.

Substitution: Nucleophilic substitution reactions are common, especially involving the phosphonate group.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alkoxides, amines.

Major Products Formed: The major products formed from these reactions include various derivatives of tenofovir, such as tenofovir diphosphate and other phosphorylated intermediates .

相似化合物的比较

Tenofovir Disoproxil Fumarate: Another prodrug of tenofovir, known for its higher systemic levels and associated side effects such as nephrotoxicity and decreased bone mineral density.

Adefovir Dipivoxil: An older nucleotide analog used for hepatitis B treatment, but less potent and with a higher risk of renal toxicity.

Uniqueness of Tenofovir Alafenamide Fumarate: Tenofovir Alafenamide Fumarate is unique due to its improved safety profile, higher intracellular concentrations, and lower systemic exposure compared to Tenofovir Disoproxil Fumarate. This results in fewer side effects and better patient compliance .

属性

CAS 编号 |

1392275-56-7 |

|---|---|

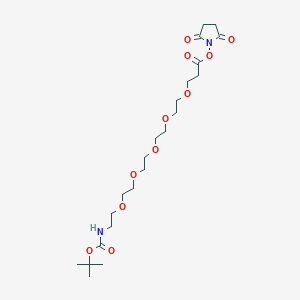

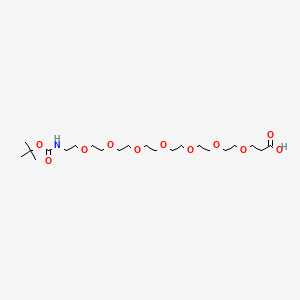

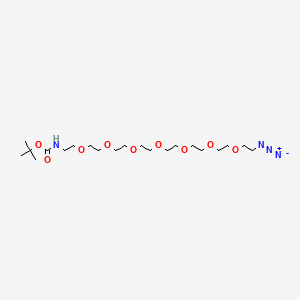

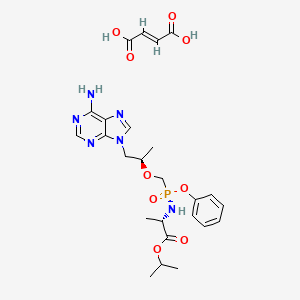

分子式 |

C46H62N12O14P2 |

分子量 |

1069.0 g/mol |

IUPAC 名称 |

(E)-but-2-enedioic acid;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/2C21H29N6O5P.C4H4O4/c2*1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27;5-3(6)1-2-4(7)8/h2*5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t15-,16+,33?;15-,16+,33+;/m11./s1 |

InChI 键 |

SVUJNSGGPUCLQZ-FBANTFQHSA-N |

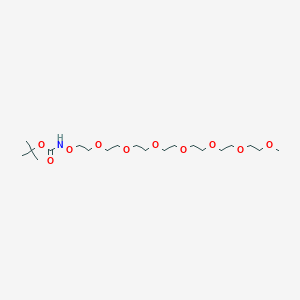

SMILES |

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |

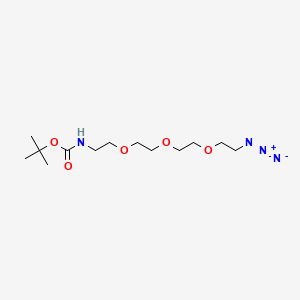

手性 SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3.C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |

规范 SMILES |

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |

外观 |

White to off-white solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

TAF; GS734; GS-734; GS 734; GS 7340; GS-7340; GS7340; Tenofovir alafenamide hemifumarate; Tenofovir alafenamide fumarate (2:1); Genvoya. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。